molecular formula C10H12FNO2 B13459174 Methyl5-(2-fluoropropan-2-yl)pyridine-3-carboxylate

Methyl5-(2-fluoropropan-2-yl)pyridine-3-carboxylate

Cat. No.: B13459174
M. Wt: 197.21 g/mol
InChI Key: HWWQOCPCTWAFKS-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate is a fluorinated pyridine derivative. Compounds containing fluorine atoms are often of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate typically involves the fluorination of a pyridine precursor. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with a suitable alkylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-chloropropan-2-yl)pyridine-3-carboxylate
  • Methyl 5-(2-bromopropan-2-yl)pyridine-3-carboxylate
  • Methyl 5-(2-iodopropan-2-yl)pyridine-3-carboxylate

Uniqueness

Methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and enhanced binding affinity. These properties make it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C10H12FNO2/c1-10(2,11)8-4-7(5-12-6-8)9(13)14-3/h4-6H,1-3H3

InChI Key

HWWQOCPCTWAFKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CC(=C1)C(=O)OC)F

Origin of Product

United States

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